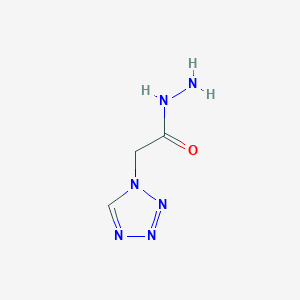

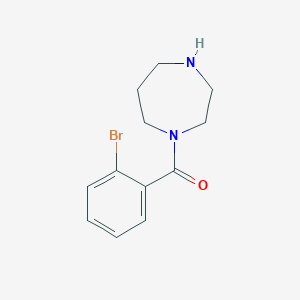

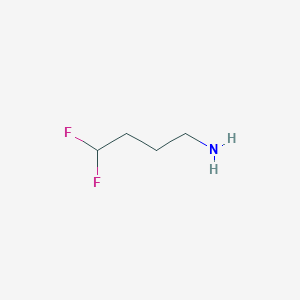

![molecular formula C10H17N3O6S B3155966 Glutathione-glycine-[13C2,15N] CAS No. 815610-65-2](/img/structure/B3155966.png)

Glutathione-glycine-[13C2,15N]

説明

Glutathione-glycine-[13C2,15N] is the labelled analogue of Glutathione . Glutathione (GSH) is an endogenous antioxidant which plays a major role in reducing reactive oxygen species formed during cellular metabolism and the respiratory burst . It is the most important nonprotein thiol widely distributed in animal tissues, plants, and microorganisms . It is a stable isotope-labeled tripeptide used in MS-based proteomic methods for quantitative purposes .

Synthesis Analysis

Glutathione synthesis involves the sequential addition of cysteine to glutamate followed by the addition of glycine . The key step in glutathione synthesis is the ATP-dependent synthesis of gamma-glutamylcysteine . Glycine deficiency enhances, while glycine supplementation attenuates, atherosclerosis development in apolipoprotein E-deficient (Apoe−/−) mice .Chemical Reactions Analysis

Glutathione plays a major role in the removal of many reactive species . It is involved in reduction and conjugation reactions that are usually considered as the most important functions of GSH .Physical and Chemical Properties Analysis

The molecular weight of Glutathione-glycine-[13C2,15N] is 310.30 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

1. Cellular Microviscosity and Diffusion Studies

Endre, Chapman, & Kuchel (1983) explored the use of [alpha-13C]Glycine in studying the microviscosity and diffusion of glutathione in human erythrocytes. This study provided insights into cellular microenvironments, suggesting that enzyme reactions involving glutathione in erythrocytes are not likely diffusion-controlled.

2. In Vivo Tumor Detection and Analysis

Thelwall et al. (2005) utilized magnetic resonance spectroscopic imaging to observe glutathione metabolism in tumors. They employed [2-13C]glycine to detect stable isotope-labeled glutathione in tumors, offering a method to monitor changes in tumor tissue redox state, potentially impacting cancer diagnosis and treatment.

3. Nutritional Regulation and Health Implications

Wu et al. (2004) highlighted the roles of glutathione in antioxidant defense and cellular events. They emphasized its involvement in aging and various diseases, underlining the importance of understanding its nutritional regulation for health and disease treatment strategies.

4. Metabolic Process Monitoring in Tumors

Thelwall et al. (2012) focused on the metabolism of glycine into glutathione in rat mammary tumors, using MRI and MRS. This study demonstrated the potential of these imaging methods to monitor metabolic processes critical to oxidative stress defense in tumors.

5. Environmental Sensing and Plant Development

May et al. (1998) discussed the role of glutathione in plant adaptation to environmental stresses. This research provided insight into how plants maintain glutathione homeostasis and its significance in their growth and development under stress.

作用機序

Target of Action

Glutathione-glycine-13C2,15N1, also known as Glutathione-glycine-[13C2,15N] or L-Glutathione reduced-13C2,15N, is a stable isotope-labeled form of glutathione . Glutathione primarily targets enzymes such as glutathione peroxidase and glyoxalase . These enzymes play crucial roles in various biochemical reactions, including the detoxification of harmful substances and the regulation of oxidative stress .

Mode of Action

Glutathione participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Pharmacokinetics

It is known that glutathione is synthesized in the cytosol of all cells from their precursor amino acids: glutamic acid, cysteine, and glycine . More research is needed to understand the ADME properties of Glutathione-glycine-13C2,15N1.

Result of Action

The action of Glutathione-glycine-13C2,15N1 results in the reduction of oxidative stress and the detoxification of harmful substances . It helps maintain the physiological levels of oxidative stress fundamental to control life processes and limits excessive oxidative stress that causes cell and tissue damage .

将来の方向性

Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 and increasing GSH levels may prevent and subdue these diseases . The life value of GSH makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .

生化学分析

Biochemical Properties

Glutathione-glycine-13C2,15N1 participates in various biochemical reactions. It interacts with enzymes like gamma-glutamyltransferase and dipeptidases during its metabolism . It also plays a significant role in the detoxification of endogenous or exogenous reactive oxygen species and the elimination of xenobiotic compounds .

Cellular Effects

Glutathione-glycine-13C2,15N1 has profound effects on various types of cells and cellular processes. It influences cell function by protecting against reactive oxygen species and maintaining cellular thiol status . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Glutathione-glycine-13C2,15N1 involves its antioxidant property, conferred by the sulfhydryl (SH) group of its cysteine moiety. This allows it to interact with reactive oxygen species/reactive nitrogen species (ROS/RNS), forming oxidized glutathione disulfide (GSSG) upon reduction .

Metabolic Pathways

Glutathione-glycine-13C2,15N1 is involved in the glutathione cycle, a crucial metabolic pathway in the body. This pathway involves the synthesis, utilization, and regeneration of glutathione, with the participation of various enzymes and cofactors .

Transport and Distribution

Glutathione-glycine-13C2,15N1 is transported and distributed within cells and tissues in a manner similar to unlabeled glutathione. It is absorbed by cells and broken down into its constituent amino acids through the action of enzymes .

Subcellular Localization

The subcellular localization of Glutathione-glycine-13C2,15N1 is widespread, as glutathione is found in virtually all subcellular compartments. This implies the existence of transporters facilitating its transport into and out of various subcellular compartments .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-DUHRKNADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661992 | |

| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815610-65-2 | |

| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 815610-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)

![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)